Verosudil hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Verosudil Hydrochloride involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the isoquinoline core.
- Introduction of the thiophene ring.
- Coupling of the dimethylamino group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Verosudil Hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in various substituted isoquinoline derivatives .
Scientific Research Applications
Verosudil Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Rho kinase and its effects on cellular processes.
Biology: Investigated for its role in modulating cellular signaling pathways and cytoskeletal dynamics.
Medicine: Primarily used in the treatment of glaucoma and ocular hypertension
Industry: Utilized in the development of new therapeutic agents targeting Rho kinase .
Mechanism of Action
Verosudil Hydrochloride exerts its effects by inhibiting the activity of Rho kinase (ROCK1 and ROCK2). This inhibition leads to:
Decreased cellular contraction: Reduces the contractile tone of the trabecular meshwork, facilitating increased aqueous humor outflow.
Modulation of cytoskeletal dynamics: Affects the organization of actin filaments and cell adhesion.
Reduction of intraocular pressure: Lowers intraocular pressure by enhancing trabecular outflow
Comparison with Similar Compounds
Verosudil Hydrochloride is compared with other Rho kinase inhibitors such as:
Netarsudil (AR-13324): Similar mechanism of action but with different pharmacokinetic properties.
Ripasudil (K-115): Another Rho kinase inhibitor used in the treatment of glaucoma, with a different chemical structure.
Y-27632: A well-known Rho kinase inhibitor used in research, but with lower potency compared to this compound.
Uniqueness: this compound is unique due to its high potency and selectivity for ROCK1 and ROCK2, making it a valuable tool in both research and therapeutic applications .
Biological Activity
Verosudil hydrochloride, also known as AR-12286, is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It has garnered attention primarily for its therapeutic potential in treating conditions such as glaucoma and ocular hypertension by effectively lowering intraocular pressure (IOP). This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in clinical settings, and relevant case studies.
Verosudil exerts its pharmacological effects through the inhibition of Rho kinases (ROCK1 and ROCK2), which play crucial roles in various cellular processes, including:
- Decreased Cellular Contraction : Inhibition of ROCK leads to reduced contractile tone in the trabecular meshwork, facilitating increased aqueous humor outflow.
- Modulation of Cytoskeletal Dynamics : Verosudil affects the organization of actin filaments and cell adhesion, which is essential for maintaining normal intraocular pressure levels.
- Reduction of Intraocular Pressure : By enhancing aqueous humor outflow through the trabecular meshwork, Verosudil lowers IOP effectively, making it a promising candidate for glaucoma treatment.
Table 1: Comparison of Rho Kinase Inhibitors
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Verosudil | Rho kinase inhibitor | High selectivity for ROCK isoforms; ongoing trials |
Ripasudil | Rho kinase inhibitor | Approved in Japan; similar ocular uses |
Fasudil | Rho kinase inhibitor | Used for cerebral vasospasm treatment |
Phase 2 Clinical Trials
Verosudil has been evaluated in multiple clinical trials to assess its efficacy in lowering IOP. Notably, a Phase 2 trial indicated significant reductions in IOP among patients with glaucoma and ocular hypertension. The results demonstrated:
- Mean IOP Reduction : Patients experienced an average reduction in IOP ranging from 2 to 4 mmHg within hours post-instillation.
- Safety Profile : The compound was generally well tolerated with mild adverse effects reported, primarily conjunctival hyperemia .
Case Studies
-
Uveitic Glaucoma Treatment :
A retrospective case series involving 21 eyes from 19 patients treated with ripasudil (a related ROCK inhibitor) showed significant IOP reductions. The median IOP decreased from 23 mmHg at baseline to 16 mmHg at one month (P = 0.0050) and remained significantly reduced at 12 months . -
Comparative Studies :
In comparative studies with other treatments like timolol, Verosudil's effectiveness was found to be non-inferior, demonstrating similar or improved outcomes concerning IOP reduction while maintaining a favorable safety profile .
Biological Activity Insights
Verosudil's biological activity extends beyond just lowering IOP. It has also shown potential in:
- Promoting Corneal Endothelial Cell Proliferation : This may aid in recovery from corneal injuries or surgeries.
- Preventing Excessive Scarring : By attenuating the activation of conjunctival fibroblasts post-glaucoma filtration surgery.
- Neuroprotective Effects : Emerging data suggest that ROCK inhibitors may offer neuroprotective benefits in models of optic nerve injury .
Table 2: Summary of Clinical Findings
Study Type | Patient Group | Baseline IOP (mmHg) | IOP at Follow-Up (mmHg) | Significant Reduction (P-value) |
---|---|---|---|---|
Retrospective Series | Uveitic Glaucoma Patients | 23 | 16 at 1 month | P = 0.0050 |
Comparative Trial | Glaucoma Patients | Varies | Similar to Timolol | Non-inferior |
Properties
CAS No. |
1414854-44-6 |
---|---|
Molecular Formula |
C17H18ClN3O2S |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
2-(dimethylamino)-N-(1-oxo-2H-isoquinolin-6-yl)-2-thiophen-3-ylacetamide;hydrochloride |
InChI |
InChI=1S/C17H17N3O2S.ClH/c1-20(2)15(12-6-8-23-10-12)17(22)19-13-3-4-14-11(9-13)5-7-18-16(14)21;/h3-10,15H,1-2H3,(H,18,21)(H,19,22);1H |
InChI Key |
FUBBJNODZIIYHW-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC2=C(C(NC=C2)=O)C=C1)C(N(C)C)C3=CSC=C3.[H]Cl |
Canonical SMILES |
CN(C)C(C1=CSC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Verosudil hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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